molecular formula C10H14N2O4 B1485102 2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid CAS No. 2097948-67-7

2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid

Cat. No.: B1485102
CAS No.: 2097948-67-7
M. Wt: 226.23 g/mol
InChI Key: HXZZVCQVAUSMAJ-UHFFFAOYSA-N
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Description

2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid is a chemical compound characterized by its unique structure, which includes an oxazole ring and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid typically involves multiple steps, starting with the formation of the oxazole ring. One common method includes the cyclization of amino acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids or catalysts to facilitate the ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its oxazole ring makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may contribute to the design of pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of various chemicals, including agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-(2-(3-Methyl-2-oxopyridin-1(2 H )-yl)acetamido)benzoic acid

  • 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness: 2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid stands out due to its specific structural features, such as the presence of both an oxazole ring and an acetamido group. These features may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-6-5-8(16-12-6)3-4-9(10(14)15)11-7(2)13/h5,9H,3-4H2,1-2H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZZVCQVAUSMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid
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2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid
Reactant of Route 3
2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid
Reactant of Route 4
2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid
Reactant of Route 5
2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid
Reactant of Route 6
2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid

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